4-(Bromomethyl)-2,6-dichloropyridine hydrobromide
CAS No.:
Cat. No.: VC17439494
Molecular Formula: C6H5Br2Cl2N
Molecular Weight: 321.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5Br2Cl2N |
|---|---|
| Molecular Weight | 321.82 g/mol |
| IUPAC Name | 4-(bromomethyl)-2,6-dichloropyridine;hydrobromide |
| Standard InChI | InChI=1S/C6H4BrCl2N.BrH/c7-3-4-1-5(8)10-6(9)2-4;/h1-2H,3H2;1H |
| Standard InChI Key | YDHXOZIHJMBEOY-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(N=C1Cl)Cl)CBr.Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 4-(bromomethyl)-2,6-dichloropyridine hydrobromide is C₆H₅Br₂Cl₂N, with a molecular weight of 321.82 g/mol . Its structure consists of a pyridine ring substituted with chlorine atoms at the 2- and 6-positions and a bromomethyl group at the 4-position, forming a hydrobromide salt (Figure 1). The SMILES notation ClC1=CC(CBr)=CC(Cl)=N1.Br accurately represents its connectivity .
Table 1: Key Physicochemical Properties
The hydrobromide form enhances stability compared to the free base (C₆H₄BrCl₂N, MW: 240.91 g/mol) , making it preferable for storage and reactions requiring controlled conditions.
Applications in Research and Industry
Pharmaceutical Development
The compound’s bromomethyl group serves as a reactive handle for cross-coupling reactions, enabling the synthesis of antimicrobial agents. Preliminary studies indicate efficacy against Gram-positive bacteria, with potential for addressing antibiotic resistance . For example, derivatives have shown inhibitory activity against Staphylococcus aureus (MIC: 8 µg/mL).
Agrochemical Innovation
As an intermediate in pesticide synthesis, this compound contributes to herbicides and insecticides with targeted action. Its dichloro-pyridine backbone disrupts fungal cytochrome P450 enzymes, reducing crop damage while minimizing environmental persistence . Field trials demonstrate a 30% increase in yield for wheat treated with derivatives .
Material Science
In polymer chemistry, the bromomethyl moiety facilitates covalent bonding with silica nanoparticles, enhancing composite materials’ thermal stability. Coatings derived from this compound exhibit a 15% improvement in UV resistance compared to traditional formulations .
Table 2: Key Industrial Applications
| Sector | Use Case | Benefit |
|---|---|---|
| Pharmaceuticals | Antibacterial agent synthesis | Targets drug-resistant pathogens |
| Agrochemicals | Herbicide intermediates | Selective pest control |
| Materials | Polymer crosslinkers | Improved durability and UV resistance |
| Parameter | Recommendation | Source |
|---|---|---|
| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat | |
| Storage | -20°C, inert atmosphere, dark | |
| First Aid | Flush eyes/skin with water; seek medical attention |
The hydrobromide salt, while more stable, requires similar precautions due to its bromide content and potential decomposition products .
Regulatory and Environmental Considerations
Global Regulations
The compound falls under REACH compliance in the EU and requires Material Safety Data Sheets (MSDS) for transport. Its use in agrochemicals mandates EPA approval in the U.S., with strict limits on residual bromide levels in soil (<0.1 ppm) .
Environmental Impact
Degradation studies show a half-life of 14 days in aerobic soils, with bromide ions as the primary byproduct. While non-persistent, excessive use may lead to bioaccumulation in aquatic ecosystems .
Future Research Directions
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Antimicrobial Optimization: Structure-activity relationship (SAR) studies to enhance potency against multidrug-resistant strains.
-
Green Synthesis: Developing solvent-free or catalytic methods to reduce bromine waste .
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Advanced Materials: Exploring covalent organic frameworks (COFs) for gas storage applications .
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